3-(2,4-Difluorophenyl)pyrazin-2(1H)-one
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Overview
Description
3-(2,4-Difluorophenyl)pyrazin-2(1H)-one is a chemical compound characterized by the presence of a pyrazinone ring substituted with a 2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,4-difluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as luminescent materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazinone ring.
2-(2,4-Difluorophenyl)imidazole: Contains an imidazole ring instead of a pyrazinone ring.
2-(2,4-Difluorophenyl)quinazoline: Features a quinazoline ring, offering different chemical properties.
Uniqueness
3-(2,4-Difluorophenyl)pyrazin-2(1H)-one is unique due to the presence of both the pyrazinone ring and the 2,4-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6F2N2O |
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Molecular Weight |
208.16 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15) |
InChI Key |
ARDNMRUMFZPTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=CNC2=O |
Origin of Product |
United States |
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